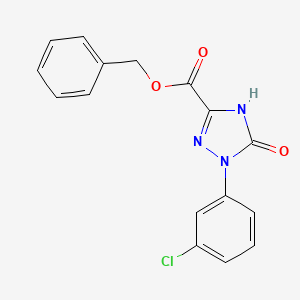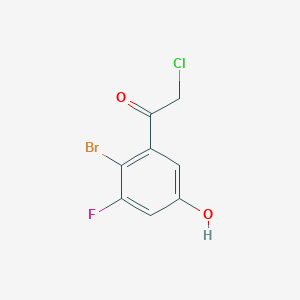
2'-Bromo-3'-fluoro-5'-hydroxyphenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride: is an organic compound that belongs to the class of halogenated phenacyl chlorides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride typically involves multiple steps, including halogenation and substitution reactionsThe final step involves the addition of a chloride group to complete the phenacyl chloride structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The process may include the use of catalysts and specific reaction conditions to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenacyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the study of reaction mechanisms .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes and their role in biological processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: Industrially, 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Comparación Con Compuestos Similares
Similar Compounds:
2-Bromo-3,3,3-Trifluoropropene: Used in the synthesis of fluorinated organic compounds.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Utilized in organic synthesis for introducing sulfonyl groups.
Uniqueness: 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride is unique due to its specific combination of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure. This unique arrangement allows it to participate in a variety of chemical reactions and makes it a valuable reagent in scientific research .
Propiedades
Fórmula molecular |
C8H5BrClFO2 |
|---|---|
Peso molecular |
267.48 g/mol |
Nombre IUPAC |
1-(2-bromo-3-fluoro-5-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-8-5(7(13)3-10)1-4(12)2-6(8)11/h1-2,12H,3H2 |
Clave InChI |
BVMAAVNIDDRLNS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)CCl)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/no-structure.png)
![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)


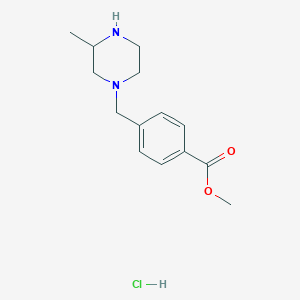


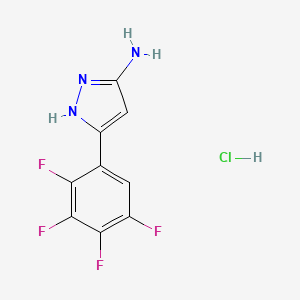
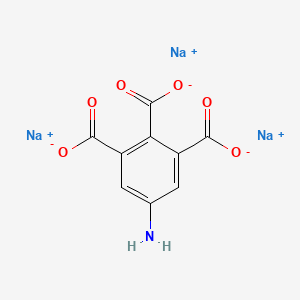
![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)
![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)
